molecular formula C13H13N3O B3051607 1-Phenyl-3-(pyridin-4-ylmethyl)urea CAS No. 35017-43-7

1-Phenyl-3-(pyridin-4-ylmethyl)urea

Cat. No. B3051607
CAS RN: 35017-43-7
M. Wt: 227.26 g/mol
InChI Key: JNBHWDRNHXYUJA-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyridin-4-ylmethyl)urea is a chemical compound with the linear formula C12H11N3O . It has been synthesized and studied for its potential applications in various fields .


Synthesis Analysis

This compound has been synthesized as part of a series of 1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea derivatives . The synthesis involved the use of different solvent exposure moieties (4-hydroxylmethylpiperidinyl and trimethoxyphenyloxy and 4-hydroxyethylpiperazine) attached to the core structure . Substituents with different π and σ values were added on the terminal phenyl group .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(pyridin-4-ylmethyl)urea has been analyzed using density functional theory (DFT) to understand the correlation between molecular structure and inhibition efficiency . The Fukui indices confirm the presence of local attacking sites on the metal surface where inhibitors attack .


Chemical Reactions Analysis

The chemical reactions involving 1-Phenyl-3-(pyridin-4-ylmethyl)urea have been studied in the context of its use as a corrosion inhibitor . The reactions were found to follow Langmuir isotherm via physicochemical interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-3-(pyridin-4-ylmethyl)urea have been analyzed in the context of its use as a corrosion inhibitor . The calculated electrochemical impedance spectra (EIS) parameters such as ohmic resistance, double layer capacitance, relaxation time, effective thickness, and conductivity of grain and grain boundary are in-line with the efficiencies of NHUs .

Scientific Research Applications

Antiproliferative Activity

“1-Phenyl-3-(pyridin-4-ylmethyl)urea” and its derivatives have been synthesized and subjected to in vitro antiproliferative screening against National Cancer Institute (NCI)-60 human cancer cell lines of nine different cancer types . The compounds showed broad-spectrum antiproliferative activity with higher mean percentage inhibition values over the 60-cell line panel at 10 µM concentration .

Cancer Treatment

The compound has been used in the development of new antiproliferative agents with high efficacy and selectivity . A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines in vitro . Most of the target compounds demonstrated significant antiproliferative effects on all the selective cancer cell lines .

Apoptosis Induction

The compound can induce the apoptosis of A549 cells in a concentration-dependent manner . This suggests that it could be used as a potential therapeutic agent for inducing apoptosis in cancer cells.

Cell Cycle Arrest

The compound has been found to arrest the cell cycle at the G1 phase . This could potentially be used to halt the growth of cancer cells and prevent them from dividing and proliferating.

Synthesis of New Chemotypes

The 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea skeleton, which is a derivative of “1-Phenyl-3-(pyridin-4-ylmethyl)urea”, might be regarded as new chemotypes for designing effective antiproliferative agents . This opens up new possibilities for the development of novel anticancer drugs.

Targeting BRAF Kinase

There is also some evidence that the compound could be used to target BRAF kinase , a protein that plays a key role in the regulation of cell growth. Mutations in the BRAF gene are often associated with various types of cancer.

Mechanism of Action

Target of Action

It has been subjected to in vitro antiproliferative screening against national cancer institute (nci)-60 human cancer cell lines , suggesting potential targets within these cancer cells.

Biochemical Pathways

Given its antiproliferative activity against various cancer cell lines , it can be inferred that the compound likely interacts with pathways involved in cell proliferation and survival.

Result of Action

1-Phenyl-3-(pyridin-4-ylmethyl)urea has demonstrated broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to cell death.

Future Directions

The future directions for the study of 1-Phenyl-3-(pyridin-4-ylmethyl)urea could include further investigation of its potential applications, such as its use as a corrosion inhibitor and its antiproliferative activity against cancer cell lines .

properties

IUPAC Name

1-phenyl-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-9H,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBHWDRNHXYUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308444
Record name 1-Phenyl-3-pyridin-4-ylmethyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(pyridin-4-ylmethyl)urea

CAS RN

35017-43-7
Record name NSC204135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-3-pyridin-4-ylmethyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-3-(4-PYRIDYLMETHYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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